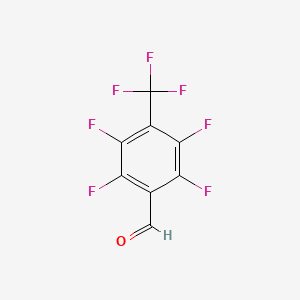

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 4-(trifluoromethyl)benzaldehyde using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of various APIs. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting compounds. For instance, it has been utilized in the synthesis of novel antibacterial agents that exhibit activity against resistant strains of bacteria .

- Antiviral and Anticancer Agents :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Material Science Applications

- Fluorinated Polymers :

- Surface Modifications :

Case Study 1: Synthesis of Antibacterial Agents

A study conducted on the synthesis of 4-chromanones using this compound demonstrated its effectiveness as a precursor for compounds with significant antibacterial activity against Gram-positive pathogens. The results indicated that modifications involving this compound led to enhanced potency compared to non-fluorinated analogs .

Case Study 2: Development of Fluorinated Insecticides

Research focused on synthesizing new insecticides incorporated this compound to improve efficacy against common agricultural pests. The resulting formulations showed a marked increase in mortality rates among target species while exhibiting reduced toxicity to non-target organisms .

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability. These groups can influence the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic environment and steric properties of the molecule. This can lead to the formation of stable enzyme-inhibitor complexes or receptor-ligand interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,5,6-Tetrafluorobenzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its fluorinated benzaldehyde core and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in both synthetic and biological contexts .

Actividad Biológica

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde (CAS Number: 187835-67-2) is a fluorinated aromatic aldehyde with significant industrial and research applications. Its unique chemical structure, characterized by multiple fluorine substitutions, imparts distinct biological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its synthesis, potential toxicological effects, and relevant case studies.

- Molecular Formula: C₈H₃F₇O

- Molecular Weight: 246.08 g/mol

- Melting Point: 27-30 °C

- Boiling Point: Not available

- LogP: 3.07430 (indicates moderate lipophilicity)

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the use of trifluoromethylation techniques followed by oxidation processes to yield high-purity products . The compound's synthesis typically results in a colorless solid with distinct spectral characteristics that can be analyzed using techniques such as NMR and IR spectroscopy.

Toxicological Profile

Research indicates that this compound exhibits several toxicological effects:

- Acute Toxicity: The compound can be harmful if ingested or inhaled. Animal studies suggest that exposure to high concentrations can lead to respiratory irritation and potential lung damage .

- Irritation Potential: It is known to cause irritation to the skin and eyes upon contact. Inhalation may lead to symptoms resembling asthma or bronchitis in sensitive individuals .

- Ecotoxicity: The substance is classified as very toxic to aquatic organisms, indicating a need for careful environmental management during industrial use .

Study on Fluorinated Compounds

A study published in Frontiers in Chemistry examined the biological activity of various fluorinated compounds, including this compound. The findings suggested that the compound could act as an effective building block in the synthesis of pharmaceuticals due to its unique reactivity profile .

Environmental Impact Study

Research conducted on the environmental impact of fluorinated compounds highlighted that this compound poses risks to aquatic ecosystems. The study documented instances of toxicity in fish and other aquatic organisms following exposure to this compound in laboratory settings .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 187835-67-2 |

| Molecular Formula | C₈H₃F₇O |

| Molecular Weight | 246.08 g/mol |

| Melting Point | 27-30 °C |

| Toxicity | Harmful if swallowed/inhaled |

| Ecotoxicity | Very toxic to aquatic life |

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKDRIDXWMEATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.